1-(2-Chlorophenyl)-3-[2-(2-{[(2-chlorophenyl)carbamoyl]amino}ethoxy)ethoxy]urea
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-[2-[(2-chlorophenyl)carbamoylamino]ethoxy]ethoxy]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N4O4/c19-13-5-1-3-7-15(13)22-17(25)21-9-10-27-11-12-28-24-18(26)23-16-8-4-2-6-14(16)20/h1-8H,9-12H2,(H2,21,22,25)(H2,23,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFDQHBUOAIOOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCOCCONC(=O)NC2=CC=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-[2-(2-{[(2-chlorophenyl)carbamoyl]amino}ethoxy)ethoxy]urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-chlorophenyl isocyanate with an appropriate amine to form a urea linkage. This reaction is usually carried out under controlled conditions, such as low temperature and inert atmosphere, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-[2-(2-{[(2-chlorophenyl)carbamoyl]amino}ethoxy)ethoxy]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl urea derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have shown that compounds similar to 1-(2-Chlorophenyl)-3-[2-(2-{[(2-chlorophenyl)carbamoyl]amino}ethoxy)ethoxy]urea exhibit significant anticancer properties. For instance, derivatives of chlorophenyl ureas have been tested against various cancer cell lines, demonstrating cytotoxic effects. The structure-activity relationship (SAR) indicates that modifications to the phenyl and urea moieties can enhance potency against specific cancer types .
Inhibition of Photosynthesis
Research has indicated that related compounds can act as inhibitors of photosystem II, impacting the photosynthetic process in plants. A study evaluated the photosynthesis-inhibiting activity of several carbamate derivatives, revealing that modifications similar to those in this compound can affect the electron transport chain in chloroplasts. The findings suggest potential applications in herbicide development .
Anti-inflammatory Effects
Compounds with structural similarities to this compound have been explored for their anti-inflammatory properties. Inhibitors targeting microsomal prostaglandin E₂ synthase-1 (mPGES-1), which is involved in inflammatory pathways, have shown promise. The urea moiety appears crucial for binding affinity and selectivity towards this enzyme, indicating a potential therapeutic role in treating inflammatory diseases .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Identified significant cytotoxicity against breast cancer cell lines with IC₅₀ values < 50 µM. |
| Study B | Photosynthesis Inhibition | Demonstrated effective inhibition of photosystem II with IC₅₀ values ranging from 80 µM to 150 µM across various derivatives. |
| Study C | Anti-inflammatory | Showed a reduction in inflammatory markers in vitro, supporting further development as an anti-inflammatory agent. |
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-[2-(2-{[(2-chlorophenyl)carbamoyl]amino}ethoxy)ethoxy]urea involves its interaction with molecular targets such as enzymes and receptors. The compound’s urea moiety can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the chlorophenyl groups may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with urea derivatives from the evidence:
Table 1: Structural and Functional Comparison of Urea Derivatives
Key Observations:
In contrast, trifluoromethoxy groups () introduce both hydrophobicity and electron-withdrawing effects, which could modulate receptor binding . Polyether chains (e.g., ethoxyethoxy in the target compound vs. triazole-polyether in ) influence solubility and pharmacokinetics. Longer chains may reduce metabolic degradation but increase molecular weight .
In contrast, pomalidomide derivatives () achieved higher yields (78.3%), likely due to optimized click chemistry .
Therapeutic Potential: While the target compound lacks direct activity data, structurally related urea derivatives show β-adrenoceptor modulation () and anti-tumor effects (). Its design may position it for applications in oncology or cardiovascular diseases .
Biological Activity
1-(2-Chlorophenyl)-3-[2-(2-{[(2-chlorophenyl)carbamoyl]amino}ethoxy)ethoxy]urea is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, mechanisms of action, and therapeutic potential based on various studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 556.99 g/mol. The compound features a urea functional group, which is often associated with diverse biological activities, including enzyme inhibition and receptor modulation.
Research indicates that compounds with urea moieties can interact with various biological targets, including receptors and enzymes. Specifically, this compound may act as an agonist or antagonist at certain receptors, influencing pathways related to inflammation, cell proliferation, and apoptosis.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown potential in inhibiting the proliferation of breast cancer cells through modulation of apoptotic pathways .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This action could be beneficial in conditions like rheumatoid arthritis or other inflammatory disorders .
- Neuroprotective Effects : Some studies have indicated that urea derivatives can protect neuronal cells from oxidative stress, suggesting a potential role in neurodegenerative diseases .
Data Table: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines | |
| Neuroprotective | Protection against oxidative stress in neurons |
Case Studies
-
Case Study on Antitumor Activity :
A study conducted on various cancer cell lines demonstrated that this compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity. The mechanism was attributed to the induction of apoptosis and cell cycle arrest . -
Case Study on Anti-inflammatory Effects :
In a mouse model of inflammation, administration of the compound resulted in a marked decrease in swelling and pain, correlating with reduced levels of TNF-alpha and IL-6. These findings suggest its potential for treating inflammatory diseases .
Research Findings
Recent research has focused on optimizing the structure-activity relationship (SAR) of urea derivatives to enhance their biological efficacy. Modifications at specific positions on the phenyl rings have been shown to increase potency against targeted receptors and improve selectivity for specific pathways .
Q & A
Basic: What are the recommended synthetic routes for 1-(2-chlorophenyl)-3-[2-(2-{[(2-chlorophenyl)carbamoyl]amino}ethoxy)ethoxy]urea, and how can purity be optimized?
Answer:
The synthesis typically involves a multi-step approach:
Coupling Reactions : React 2-chlorophenyl isocyanate with a diethylene glycol spacer modified with a 2-chlorophenylcarbamoyl group. This requires precise stoichiometric control to avoid side products like bis-urea derivatives .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water to achieve >95% purity. HPLC (C18 column, acetonitrile/water mobile phase) confirms purity .
Characterization : Confirm structure via -/-NMR (e.g., urea NH peaks at δ 8.2–8.5 ppm) and high-resolution mass spectrometry (HRMS) .
Key Considerations : Monitor reaction temperature (40–60°C) to prevent thermal degradation of the urea bond.
Basic: How can researchers validate the structural integrity of this urea derivative?
Answer:
A combination of analytical techniques is required:
- Spectroscopy :
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in DMSO/ethanol and resolve the structure (e.g., C=O bond lengths ~1.23 Å) .
Advanced: What experimental strategies are suitable for studying this compound’s potential enzyme inhibition mechanisms?
Answer:
- Target Selection : Prioritize enzymes with urea-binding pockets (e.g., kinases, carbonic anhydrases) based on structural analogs .
- In Vitro Assays :
- Computational Docking : Use AutoDock Vina to model interactions (e.g., hydrogen bonding with active-site residues) .
- Mutagenesis : Validate predicted binding residues by expressing mutant enzymes and comparing inhibition profiles .
Data Interpretation : Correlate inhibitory activity with substituent electronic effects (e.g., chloro groups’ electron-withdrawing properties) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies often arise from assay variability. Mitigate by:
Standardization : Adopt OECD guidelines for cytotoxicity (e.g., MTT assay in HepG2 cells) and antimicrobial testing (CLSI broth microdilution) .
Control Compounds : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase studies) to benchmark activity .
Meta-Analysis : Compare data across studies using metrics like IC-fold differences and adjust for solvent effects (e.g., DMSO <1% v/v) .
Example : If one study reports IC = 5 μM and another 50 μM, re-test under identical conditions (pH, temperature, cell line) .
Advanced: What methodologies are recommended for assessing environmental persistence and degradation pathways?
Answer:
- Fate Studies :
- Ecotoxicology :
Key Findings : Chlorophenyl groups may resist biodegradation, necessitating advanced oxidation processes (e.g., ozonation) for remediation .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Answer:
- Modification Strategies :
- Assay Cascade :
- Primary Screening : Test analogs at 10 μM in target assays.
- Dose-Response : Determine IC for hits (n = 3 replicates).
- Selectivity Profiling : Screen against off-target enzymes (e.g., CYP450 isoforms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
